[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
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Overview
Description
SCH-725739 is a novel steroidal saponin isolated from the marine starfish Novodinia antillensis . It is one of two saponins identified from this starfish, the other being SCH-725737 . These compounds have garnered interest due to their unique structures and potential biological activities.
Preparation Methods
The preparation of SCH-725739 involves bioassay-guided fractionation of an active fraction from an extract of the marine starfish Novodinia antillensis . The process includes several steps of purification and structure elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
Chemical Reactions Analysis
SCH-725739, being a steroidal saponin, is expected to undergo various chemical reactions typical of saponins. These reactions include:
Oxidation: Saponins can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the saponin structure.
The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the chemical reactions of SCH-725739 are limited, and further research is needed to fully understand its reactivity.
Scientific Research Applications
SCH-725739 has shown potential in various scientific research applications, including:
Chemistry: Its unique structure makes it a subject of interest for studying marine natural products and their chemical properties.
Biology: SCH-725739 has been identified as an inhibitor of the NaV1.8 sodium channel, which is involved in pain signaling. This makes it a potential candidate for pain management research.
Medicine: Due to its biological activity, SCH-725739 is being explored for its potential therapeutic applications, particularly in pain management and possibly other conditions involving sodium channel modulation.
Industry: While industrial applications are not yet well-established, the compound’s unique properties may lead to future uses in pharmaceuticals and biotechnology.
Mechanism of Action
SCH-725739 exerts its effects primarily by inhibiting the NaV1.8 sodium channel . This channel is involved in the transmission of pain signals, and its inhibition can lead to reduced pain perception. The exact molecular targets and pathways involved in this inhibition are still under investigation, but the compound’s ability to modulate sodium channels is a key aspect of its mechanism of action.
Comparison with Similar Compounds
SCH-725739 is similar to other steroidal saponins, such as SCH-725737, which was also isolated from the same marine starfish . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. Other similar compounds include various asterosaponins, which are also steroidal saponins isolated from starfish and have shown diverse biological activities .
References
Properties
Molecular Formula |
C62H104O30S |
---|---|
Molecular Weight |
1361.5 g/mol |
IUPAC Name |
[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C62H104O30S/c1-23(2)12-11-17-62(10,76)36-14-13-31-30-21-35(33-20-29(92-93(77,78)79)15-18-60(33,8)32(30)16-19-61(31,36)9)86-57-48(75)51(39(66)26(5)83-57)89-59-53(91-56-45(72)42(69)38(65)25(4)82-56)47(74)50(28(7)85-59)88-58-52(90-55-44(71)41(68)37(64)24(3)81-55)46(73)49(27(6)84-58)87-54-43(70)40(67)34(63)22-80-54/h16,23-31,33-59,63-76H,11-15,17-22H2,1-10H3,(H,77,78,79)/t24-,25-,26-,27-,28-,29+,30+,31+,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54+,55+,56+,57+,58+,59+,60-,61+,62-/m1/s1 |
InChI Key |
RRDLUYKZNPWVNX-HVARHZHCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC=C7[C@@]9([C@@H]6C[C@H](CC9)OS(=O)(=O)O)C)C)[C@@](C)(CCCC(C)C)O)C)O)C)C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(OC(C5O)OC6CC7C8CCC(C8(CC=C7C9(C6CC(CC9)OS(=O)(=O)O)C)C)C(C)(CCCC(C)C)O)C)O)C)C)OC1C(C(C(CO1)O)O)O)O)O)O)O |
Origin of Product |
United States |
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